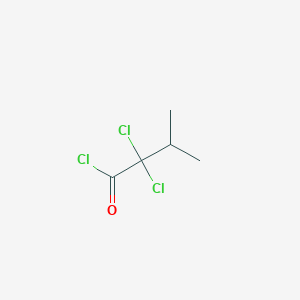
6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that combines a benzopyran core with a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one typically involves the reaction of 6-methyl-2H-1-benzopyran-2-one with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzopyran core can interact with various biological receptors. These interactions can modulate cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-(2-aminophenoxy)-2H-1-benzopyran-2-one
- 6-Methyl-3-(2-hydroxyphenoxy)-2H-1-benzopyran-2-one
- 6-Methyl-3-(2-chlorophenoxy)-2H-1-benzopyran-2-one
Uniqueness
6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
112632-76-5 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
6-methyl-3-(2-nitrophenoxy)chromen-2-one |
InChI |
InChI=1S/C16H11NO5/c1-10-6-7-13-11(8-10)9-15(16(18)22-13)21-14-5-3-2-4-12(14)17(19)20/h2-9H,1H3 |
InChI Key |
ZEHUCJVIHITRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


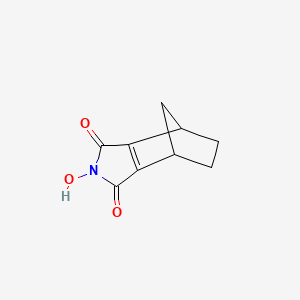

![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)




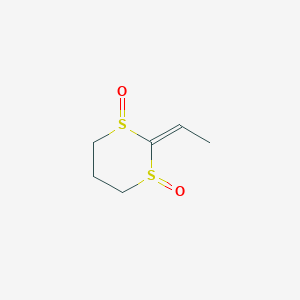
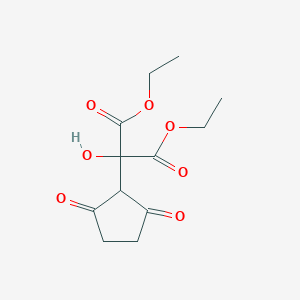
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
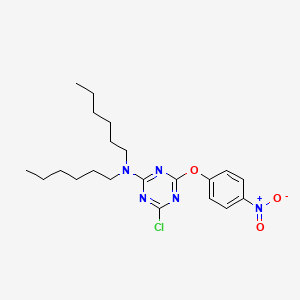
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)

